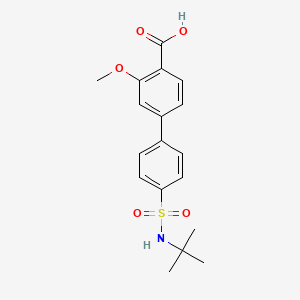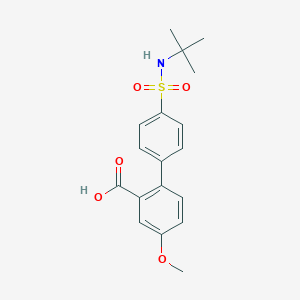
4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, also known as TBSA, is an organic compound with a molecular formula of C13H18O4S. It is a white solid that is slightly soluble in water and highly soluble in organic solvents. TBSA is used in the synthesis of various organic compounds, and has been studied for its potential applications in scientific research.
Wirkmechanismus
4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been studied for its mechanism of action. It has been found that 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is an inhibitor of cyclooxygenases, which are enzymes involved in the synthesis of prostaglandins. 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has also been found to be an inhibitor of lipoxygenases, which are enzymes involved in the synthesis of leukotrienes.
Biochemical and Physiological Effects
4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenases and lipoxygenases, which can lead to the inhibition of the synthesis of prostaglandins and leukotrienes. In addition, 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been found to inhibit the activity of tyrosine kinases, which can lead to the inhibition of cell proliferation and the induction of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has several advantages and limitations for use in laboratory experiments. It is relatively inexpensive and easy to prepare, and it is stable in aqueous solutions. However, it is not very soluble in water, and it has a low solubility in organic solvents. In addition, 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is not very stable in the presence of strong acids and bases.
Zukünftige Richtungen
In the future, 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% could be further studied for its potential applications in scientific research. For example, 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% could be used to study the structure-activity relationships of various compounds, such as inhibitors of cyclooxygenases and inhibitors of lipoxygenases. In addition, 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% could be used to study the biochemical and physiological effects of various compounds, such as tyrosine kinase inhibitors. Finally, 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% could be used to develop novel drugs or drug delivery systems.
Synthesemethoden
4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% can be synthesized by a three-step process. The first step involves the reaction of 4-t-butylbenzene sulfonyl chloride with 2-methoxybenzoic acid in the presence of a base, such as pyridine. The second step involves the reaction of the resulting intermediate with an alkyl halide, such as t-butyl chloride, in the presence of a base, such as sodium hydroxide. The third step involves the reaction of the resulting intermediate with an acid, such as acetic acid, in the presence of a base, such as sodium bicarbonate.
Wissenschaftliche Forschungsanwendungen
4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as benzimidazoles and indoles. In addition, 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been used to study the structure-activity relationships of various compounds, such as inhibitors of cyclooxygenases and inhibitors of lipoxygenases.
Eigenschaften
IUPAC Name |
4-[4-(tert-butylsulfamoyl)phenyl]-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-18(2,3)19-25(22,23)14-8-5-12(6-9-14)13-7-10-15(17(20)21)16(11-13)24-4/h5-11,19H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSUHCWXIPIEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














